molecular formula C14H19N3O2 B5275197 1-acetyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

1-acetyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B5275197
M. Wt: 261.32 g/mol
InChI Key: DJYFKHWOXOBKTK-UHFFFAOYSA-N
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Description

1-acetyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

The synthesis of 1-acetyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .

Chemical Reactions Analysis

1-acetyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-acetyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to exhibit various pharmacological activities by interacting with enzymes, receptors, and other biological molecules. For example, some piperidine compounds inhibit tubulin polymerization, leading to antiproliferative effects .

Comparison with Similar Compounds

1-acetyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-acetyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10-4-3-5-13(15-10)16-14(19)12-6-8-17(9-7-12)11(2)18/h3-5,12H,6-9H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYFKHWOXOBKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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